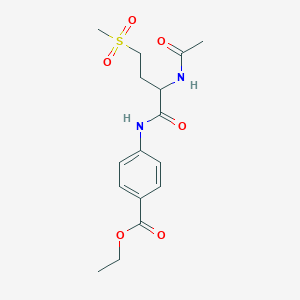![molecular formula C26H26N2O6 B2684900 3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-10-3](/img/structure/B2684900.png)
3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Neuroscience
Scientific Field
Neuroscience
Application Summary
This compound has been studied for its potential role as a dopamine D2 receptor antagonist . Antagonists in this category are crucial for managing disorders such as schizophrenia and bipolar disorder.
Methods of Application
In neuroscience research, the compound would be applied in vivo or in vitro to neural tissues or cultures. The dosage and administration would depend on the specific experimental design, often involving titration to determine the optimal effective concentration without causing cytotoxicity.
Results Summary
The outcomes from such studies could include a reduction in dopamine-mediated neurological activities. Quantitative data would involve receptor binding assays, behavioral analysis in animal models, and possibly clinical trials in human subjects to assess therapeutic potential and side effects.
Application in Pharmacology
Scientific Field
Pharmacology
Application Summary
Pharmacologically, the compound’s efficacy, bioavailability, and safety profile are of interest. It could be developed into a medication for treating neurological disorders due to its receptor antagonistic properties .
Methods of Application
Pharmacokinetic and pharmacodynamic studies would be conducted, involving administration to animal models followed by blood plasma analysis and brain imaging to track distribution and metabolic breakdown.
Results Summary
Results would focus on the compound’s absorption rate, half-life, and any observed therapeutic effects or adverse reactions. Statistical analyses would compare these parameters against control groups and existing medications.
Application in Biochemistry
Scientific Field
Biochemistry
Application Summary
Biochemically, the compound could be used to study the structural and functional aspects of dopamine receptors . It may help in understanding the binding affinity and the conformational changes in the receptor upon binding.
Methods of Application
Methods would include crystallography of the receptor-ligand complex, computational modeling, and various spectroscopy techniques to observe molecular interactions.
Results Summary
The results would provide insights into the binding kinetics and molecular dynamics of the receptor interaction, with data presented as binding constants and energy profiles.
Application in Medicine
Scientific Field
Medicine
Application Summary
Medically, the compound could be explored as a treatment option for allergic conditions such as rhinitis and urticaria, where modulation of immune responses is needed .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential biological activity, as suggested by the presence of the dibenzo[b,f][1,4]oxazepin moiety . This could involve in vitro and in vivo studies to assess its effects on various biological targets. Additionally, studies could be conducted to optimize its synthesis and improve its yield and purity.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-4-31-22-13-16(14-23(32-5-2)24(22)33-6-3)25(29)27-17-11-12-20-18(15-17)26(30)28-19-9-7-8-10-21(19)34-20/h7-15H,4-6H2,1-3H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPUMILKWCIIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

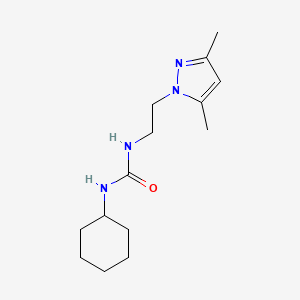
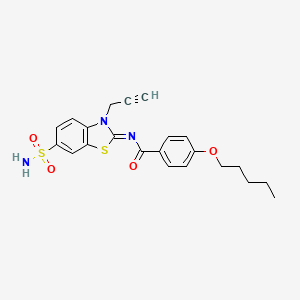

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)
![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)
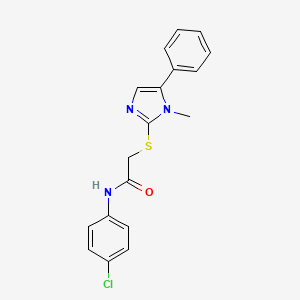
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)
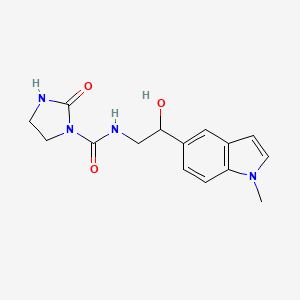
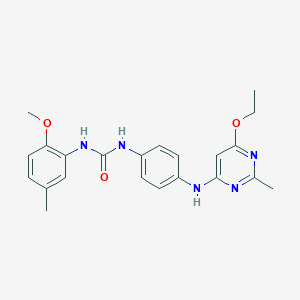
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)
